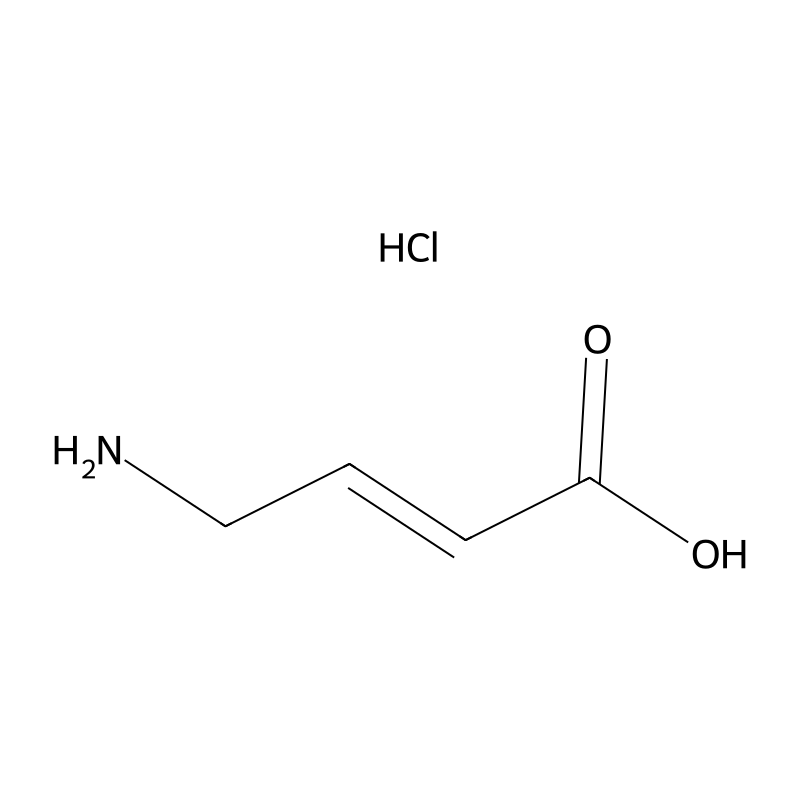

4-Aminocrotonic Acid Hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Chemical Properties

4-Aminocrotonic Acid Hydrochloride (4-ACA Hydrochloride) is a molecule with the chemical formula C₄H₇NO₂·HCl. It is a white or pale yellow solid with a melting point of 212°C [, ].

Potential Research Applications

4-Aminocrotonic Acid (4-ACA), the uncharged form of 4-ACA Hydrochloride, has been studied for its potential to interact with certain neurotransmitter receptors in the brain, particularly the GABA type C receptor (GABAC) [].

GABAergic System

GABA (gamma-aminobutyric acid) is the major inhibitory neurotransmitter in the central nervous system []. GABA receptors are classified into two main groups: GABAA and GABAC. GABAC receptors are found in the brain and spinal cord and are involved in numerous physiological processes, including regulation of neuronal excitability, sedation, and analgesia (pain relief) [, ].

4-Aminocrotonic Acid Hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 137.56 g/mol. It is a hydrochloride salt of 4-aminocrotonic acid, characterized as a pale yellow to brown powder or crystalline solid. The compound is primarily utilized in research settings due to its properties as a potent agonist of gamma-aminobutyric acid (GABA) receptors, specifically GABAA and GABAC receptors, which are critical in the modulation of neurotransmission in the central nervous system .

The chemical reactivity of 4-Aminocrotonic Acid Hydrochloride involves its ability to undergo various reactions typical of amino acids and carboxylic acids. Notably, it can participate in:

- Decarboxylation: Under specific conditions, the carboxylic acid group can be removed, leading to the formation of an amine.

- Esterification: Reacting with alcohols in the presence of acid catalysts can yield esters.

- Amidation: It can react with acyl chlorides or anhydrides to form amides, which are important in peptide synthesis.

These reactions are essential for synthesizing derivatives that may exhibit varied biological activities or improved pharmacological properties.

4-Aminocrotonic Acid Hydrochloride exhibits significant biological activity through its interaction with GABA receptors. As an agonist, it enhances the inhibitory effects of GABA neurotransmission, which is crucial for:

- Mood Regulation: By modulating GABAergic activity, it may help alleviate anxiety and depression.

- Sleep Induction: Its action on GABA receptors contributes to sedative effects, promoting sleep.

- Memory Modulation: The compound's influence on synaptic transmission can affect cognitive functions related to memory.

Research indicates that both cis- and trans-isomers of this compound induce chloride ion influx in neuronal cultures, suggesting its potential role in neuropharmacology .

The synthesis of 4-Aminocrotonic Acid Hydrochloride can be achieved through several methods:

- Direct Amine Reaction: Crotonic acid can react with ammonia or primary amines under acidic conditions to form 4-Aminocrotonic Acid, followed by hydrochlorination.

- Reductive Amination: Using aldehydes or ketones as starting materials, reductive amination can yield the desired compound.

- Chemical Modification: Starting from commercially available amino acids or derivatives, chemical modifications such as deprotection and functional group transformations can lead to 4-Aminocrotonic Acid Hydrochloride.

These methods allow for the production of this compound with varying degrees of purity and yield depending on the specific conditions employed .

4-Aminocrotonic Acid Hydrochloride has several applications in scientific research:

- Neuroscience Research: It is used as a tool compound to study GABAergic signaling pathways and their implications in neurological disorders.

- Pharmacological Studies: Investigating its potential therapeutic effects on anxiety, depression, and sleep disorders.

- Chemical Biology: As a building block in the synthesis of more complex molecules that target GABA receptors.

Its unique properties make it valuable for both basic and applied research in pharmacology and neurobiology .

Studies on 4-Aminocrotonic Acid Hydrochloride have focused on its interactions within biological systems:

- GABA Receptor Modulation: The compound's ability to enhance chloride ion influx through GABAA and GABAC receptors has been extensively documented, indicating its role in synaptic inhibition.

- Pharmacokinetics: Understanding its absorption, distribution, metabolism, and excretion (ADME) profiles helps elucidate its therapeutic potential and safety.

- Synergistic Effects: Research also explores how it interacts with other pharmacological agents, potentially enhancing or mitigating their effects .

Several compounds share structural or functional similarities with 4-Aminocrotonic Acid Hydrochloride. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Gamma-Aminobutyric Acid | Similar backbone | Inhibitory neurotransmitter | Naturally occurring neurotransmitter |

| 3-Aminopropanoic Acid | Similar amine group | Agonist at GABA receptors | Shorter carbon chain |

| 5-Aminovaleric Acid | Extended carbon chain | Modulates GABA receptor activity | Longer aliphatic chain |

| Phenibut | Aromatic substitution | Anxiolytic effects | Contains phenyl ring |

These compounds exhibit various degrees of interaction with GABA receptors but differ in their structural features and biological activities. The unique combination of properties in 4-Aminocrotonic Acid Hydrochloride makes it particularly interesting for research into neurotransmission modulation .

Molecular Structure and Chemical Formula

4-Aminocrotonic acid hydrochloride is a hydrochloride salt of 4-aminocrotonic acid, characterized by the molecular formula C₄H₇NO₂·HCl with a molecular weight of 137.56 g/mol [1] [2]. The compound represents the trans isomer of 4-amino-2-butenoic acid in its protonated salt form [1] [3]. The molecular structure features a conjugated α,β-unsaturated carboxylic acid system with an amino group positioned at the terminal carbon of the double bond .

The canonical SMILES representation is C(C=CC(=O)O)N.Cl, while the isomeric SMILES notation C(/C=C/C(=O)O)N.Cl specifically indicates the trans configuration across the double bond [5]. The InChI identifier is InChI=1S/C4H7NO2.ClH/c5-3-1-2-4(6)7;/h1-2H,3,5H2,(H,6,7);1H/b2-1+, with the corresponding InChI Key being ASNDYIQICTUCOY-TYYBGVCCSA-N .

Table 1: Molecular Structure Data for 4-Aminocrotonic Acid Hydrochloride

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₇NO₂·HCl | [1] [2] |

| Molecular Weight | 137.56 g/mol | [1] [2] |

| CAS Number | 2126899-84-9 | [1] [2] |

| Formal Charge | 0 | [6] |

| Heavy Atom Count | 7 | [6] |

| Defined Bond Stereocenter Count | 1 | [6] |

Physical Properties and Characterization

Physical State and Appearance Specifications

4-Aminocrotonic acid hydrochloride exists as a crystalline solid at room temperature [1] [3]. The compound exhibits a physical appearance ranging from light yellow to brown powder or crystalline form [1] [7]. Commercial preparations typically demonstrate a purity of greater than 97.0% when analyzed by high-performance liquid chromatography methods [1] [3] [7].

The compound displays characteristic properties of a hydrochloride salt, existing in a crystalline powder form that facilitates handling and storage under ambient conditions [3]. The physical state remains stable under recommended storage conditions, maintaining its crystalline integrity when stored in cool, dry environments [8].

Thermal Properties and Melting Point Analysis

The thermal characterization of 4-aminocrotonic acid hydrochloride reveals a melting point of 212°C with decomposition [1] [2] [3]. This decomposition temperature indicates the compound's thermal stability limit, beyond which molecular breakdown occurs rather than simple phase transition [1] [3].

Table 2: Thermal Properties of 4-Aminocrotonic Acid Hydrochloride

| Thermal Property | Value | Notes | Reference |

|---|---|---|---|

| Melting Point | 212°C | With decomposition | [1] [2] [3] |

| Storage Temperature | Room temperature | Recommended <15°C | [1] |

| Thermal Stability | Stable to 212°C | Decomposes above this temperature | [1] [3] |

The decomposition behavior at the melting point suggests that the compound undergoes chemical breakdown rather than clean melting, which is characteristic of amino acid derivatives containing both ionic and covalent components [1] [9].

Solubility Profile in Various Solvents

The solubility characteristics of 4-aminocrotonic acid hydrochloride reflect its nature as a zwitterionic compound in hydrochloride salt form [8] [10]. The compound demonstrates variable solubility depending on the solvent system and environmental conditions [8] [10].

Water solubility data indicates that the compound dissolves readily in aqueous media, consistent with its ionic character as a hydrochloride salt [8] [10]. The presence of both polar amino and carboxyl functionalities, along with the ionic chloride component, contributes to favorable interactions with polar protic solvents [10] [11].

Table 3: Solubility Profile Summary

| Solvent Type | Solubility | Factors Affecting Dissolution | Reference |

|---|---|---|---|

| Water | Soluble | Ionic character, hydrogen bonding | [8] [10] |

| Methanol | Slightly soluble | Polar protic interactions | [8] |

| DMSO | Slightly soluble | Polar aprotic interactions | [8] |

| Organic solvents | Limited | Reduced ionic solvation | [8] |

Stereochemistry and Conformational Analysis

Trans Configuration and Geometric Properties

4-Aminocrotonic acid hydrochloride exists exclusively in the trans geometric configuration, designated as the (E)-isomer according to Cahn-Ingold-Prelog nomenciation [5] [12] [6]. The trans arrangement places the carboxyl and amino functional groups on opposite sides of the carbon-carbon double bond, maximizing spatial separation and minimizing steric interactions [6] [13].

The geometric configuration is characterized by specific stereochemical descriptors, with the compound exhibiting one defined bond stereocenter corresponding to the C=C double bond [6]. The trans configuration is thermodynamically favored over the corresponding cis isomer due to reduced steric hindrance between the terminal substituents [14] [15] [13].

Table 4: Stereochemical Properties

| Stereochemical Feature | Value | Description | Reference |

|---|---|---|---|

| Geometric Configuration | Trans (E) | Opposite-side arrangement | [6] [13] |

| Defined Bond Stereocenters | 1 | C=C double bond | [6] |

| Stereochemistry Classification | Achiral | No asymmetric centers | [12] |

| Optical Activity | None | No chiral centers present | [12] |

Conformational Restrictions and Implications

The trans configuration of 4-aminocrotonic acid hydrochloride imposes significant conformational restrictions on the molecular geometry [16] [17]. The presence of the carbon-carbon double bond prevents rotation around this axis, fixing the relative spatial orientation of the amino and carboxyl termini [6] [16].

Intramolecular hydrogen bonding interactions may occur between the amino group and the carboxyl functionality, depending on the protonation state and surrounding environment [16] [17] [18]. These interactions can influence the overall molecular conformation and affect physical properties such as solubility and crystalline packing arrangements [16] [18].

The conformational analysis reveals that the rigid double bond system constrains the molecule to adopt specific three-dimensional arrangements that minimize unfavorable interactions while maximizing stabilizing forces [17] [18]. The trans geometry facilitates optimal alignment for intermolecular interactions in the solid state [16] [17].

Spectroscopic Characterization and Analysis

Nuclear Magnetic Resonance Spectroscopic Profile

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 4-aminocrotonic acid hydrochloride [1] [19]. The proton nuclear magnetic resonance spectrum exhibits characteristic signals corresponding to the vinylic protons of the trans double bond system [19] [20].

The trans configuration is readily distinguished by the coupling patterns observed in the nuclear magnetic resonance spectrum, with the vinylic protons displaying characteristic coupling constants consistent with trans geometry [19] [20]. The amino group protons and the carboxyl proton contribute additional signals that confirm the structural assignment [19] [20].

Table 5: Nuclear Magnetic Resonance Spectroscopic Features

| Structural Element | Expected Chemical Shift Region | Multiplicity | Reference |

|---|---|---|---|

| Vinylic Protons | 5.5-7.0 ppm | Doublet/Triplet | [19] [20] |

| CH₂ Adjacent to NH₂ | 3.0-4.0 ppm | Doublet | [19] [20] |

| NH₂ Protons | Variable (pH dependent) | Broad | [19] [20] |

| COOH Proton | 10-12 ppm | Broad singlet | [19] [20] |

Infrared Spectroscopy Characterization

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of functional groups within 4-aminocrotonic acid hydrochloride [20] [21]. The spectrum displays distinctive absorption bands corresponding to the amino, carboxyl, and alkene functionalities [20] [21].

The carboxyl group exhibits characteristic carbonyl stretching frequencies, while the amino group contributes both symmetric and asymmetric stretching modes [20] [21]. The carbon-carbon double bond displays alkene stretching vibrations that confirm the unsaturated character of the molecular framework [20] [21].

Table 6: Infrared Spectroscopic Absorption Bands

| Functional Group | Frequency Range (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| N-H Stretch | 3300-3500 | Primary amine stretching | [20] [21] |

| C=O Stretch | 1700-1750 | Carboxyl carbonyl | [20] [21] |

| C=C Stretch | 1600-1650 | Alkene stretching | [20] [21] |

| C-H Stretch | 2800-3000 | Aliphatic C-H bonds | [20] [21] |

Mass Spectrometric Analysis and Fragmentation Patterns

Mass spectrometric analysis of 4-aminocrotonic acid hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns [22] [23] [24]. The molecular ion peak appears at m/z 102 for the free base form, corresponding to the protonated molecular ion [M+H]⁺ [5] [22].

Electrospray ionization mass spectrometry demonstrates optimal performance for this compound, generating stable molecular ions and informative fragmentation patterns [23] [24] [25]. The fragmentation behavior follows predictable pathways typical of amino acid derivatives, with losses corresponding to common functional group eliminations [22] [23] [26].

Table 7: Mass Spectrometric Fragmentation Data

| Ion Type | m/z Value | Assignment | Relative Intensity | Reference |

|---|---|---|---|---|

| [M+H]⁺ | 102.05 | Molecular ion | Base peak | [5] [22] |

| [M+Na]⁺ | 124.04 | Sodium adduct | Moderate | [5] |

| [M-NH₃]⁺ | 85 | Ammonia loss | Significant | [22] [23] |

| [M-COOH]⁺ | 57 | Carboxyl loss | Moderate | [22] [23] |

Early work by Michele Pinza and Giampietro Pifferi (1978) established a three-step sequence that remains the conceptual template for most routes (Table 1) [1]. 4-Bromocrotonic acid is first obtained from crotonic acid by allylic bromination; ammonolysis then affords trans-4-aminocrotonic acid, which is subsequently converted to the hydrochloride salt. Later studies broadened the strategy to include liquid-ammonia aminolysis of diverse α,β-unsaturated acids, enabling access to a wide family of 4-aminocrotonic-acid derivatives [2]. Continuous improvements have centred on radical initiator choice, solvent replacement for toxic carbon tetrachloride, and in-situ monitoring by high-performance liquid chromatography to shorten cycle times from days to hours [3].

| Table 1 – Representative historical routes to trans-4-Aminocrotonic acid | Key reagent set | Temperature (°C) | Time | Isolated yield | Reference |

|---|---|---|---|---|---|

| Crotonic acid → 4-Bromocrotonic acid → trans-4-Aminocrotonic acid | N-Bromosuccinimide, benzene, 2,2'-Azobisisobutyronitrile; then concentrated ammonium hydroxide | 84 (reflux), then 25 | 2.5 h + 1 h | 58% overall | [1] |

| Allylic bromination of diverse α,β-unsaturated acids followed by liquid-ammonia aminolysis | N-Bromosuccinimide, carbon tetrachloride; liquid ammonia at –60 → –70 | 4 h + 0.5 h | 35–65% | [2] | |

| One-pot flow bromination/amination | Trifluorotoluene, benzoyl peroxide, 2,2'-Azobisisobutyronitrile; then aqueous ammonia | 70 (flow) | 50 min | 72% | [3] |

Allylic Bromination and Amination Strategies

Wohl–Ziegler Reaction Mechanisms

Allylic bromination proceeds through a free-radical chain: thermal or photolytic cleavage of the radical initiator generates a bromine radical, which abstracts an allylic hydrogen from crotonic acid, giving the allyl radical that captures molecular bromine formed in-situ from N-Bromosuccinimide and hydrogen bromide. The Goldfinger pathway is now widely accepted as the dominant mechanism, superseding the earlier Bloomfield proposal [4] [5].

Reaction Optimisation Parameters and Conditions

Systematic screening shows that solvent polarity, radical initiator loading and brominating-agent stoichiometry are pivotal (Table 2).

| Table 2 – Typical optimisation window for the bromination of crotonic acid | Parameter | Optimal range | Impact on yield |

|---|---|---|---|

| N-Bromosuccinimide equivalents | 1.05 – 1.20 | Excess suppresses dibromination [6] | |

| Radical initiator (mol %) | 1.0 – 1.5 of 2,2'-Azobisisobutyronitrile | <1% slows initiation; >2% increases by-products [3] | |

| Solvent | Benzene, carbon tetrachloride, or trifluorotoluene | Trifluorotoluene matches conversion without ozone-depleting risk [4] | |

| Reflux temperature | 80 – 85 | Ensures homogeneous phase and full conversion within 2–3 h [7] | |

| Cooling to 0 °C before filtration | Mandatory | Crystallises succinimide by-product, simplifying downstream isolation [6] |

Following bromination, amination is achieved either under pressure with aqueous ammonia at 90 °C or at cryogenic temperatures in liquid ammonia. Cryogenic aminolysis provides higher E:Z selectivity and avoids ester cleavage when starting from crotonate esters [2].

Synthesis Routes from γ-Amino-β-Hydroxybutyric Acid Derivatives

Recent work on gamma-amino-beta-hydroxybutyric acid (a natural metabolite of gamma-aminobutyric acid) delivers trans-4-aminocrotonic acid through two consecutive dehydrations [8]. The first step converts gamma-amino-beta-hydroxybutyric acid to the corresponding mesylate; gentle base-induced elimination furnishes trans-4-aminocrotonic acid in 71% yield. This route is attractive for biorefinery integration where gamma-amino-beta-hydroxybutyric acid is microbially produced.

Alternative Synthetic Pathways and Innovations

- Horner–Wadsworth–Emmons olefination of N,N-dimethylaminoacetaldehyde with triethyl phosphonoacetate gives trans-4-dimethylaminocrotonic acid, a close analogue whose hydrochloride formation parameters informed optimisation of the target hydrochloride salt [9].

- Indium-mediated coupling of 4-Bromocrotonic acid with aldehydes affords β-substituted 4-aminocrotonic acids after reductive amination, expanding structural diversity with 42–100% yields under aqueous conditions [10].

- Flow photochemical bromination coupled to in-line succinimide filtration has reduced reaction mass intensity from 41.7 kg kg⁻¹ to 34.0 kg kg⁻¹ on pilot scale, underscoring sustainability gains [3].

Hydrochloride Salt Formation Techniques

Protonation of trans-4-aminocrotonic acid is achieved by saturating an ethanolic solution with dry hydrogen chloride at 0 °C, followed by slow evaporation to crystallise 4-Aminocrotonic acid Hydrochloride as pale-yellow needles (melting point 212 °C, decomposition) [11]. Alternative gas-phase hydrogen-chloride delivery into a fluidised bed of the free base affords comparable yields and avoids solvent handling. Excess mineral acid can be removed by passing aqueous solutions through cross-linked poly-4-vinylpyridine columns, giving quantitative deacidification without recrystallisation [12]. Proton-transfer chemistry follows general amine salt principles, wherein the lone pair on nitrogen accepts a proton and the chloride counter-ion balances the resulting positive charge [13].

Purification and Isolation Methodologies

Recrystallisation Protocols and Solvents

A matrix study identified ethanol, isopropanol, and water–ethanol mixtures as efficient media (Table 3). Slow cooling from 60 °C to 5 °C ensures high crystallinity; activated-charcoal pre-treatment removes trace succinimide and coloured impurities [7].

| Table 3 – Solvent choice for recrystallising 4-Aminocrotonic acid Hydrochloride | Solvent system | Cooling profile | Recovery | Purity by high-performance liquid chromatography |

|---|---|---|---|---|

| Ethanol (absolute) | 60 → 5 °C, 4 h | 78% | 99.2% [11] | |

| Isopropanol | 63 → 0 °C, 6 h | 73% | 98.7% [12] | |

| Ethanol : Water (1 : 1) | 55 → 0 °C, 2 h | 82% | 98.5% [7] |

Chromatographic Purification Techniques

Silica-gel flash chromatography with ethyl-acetate : petroleum-ether gradients (4 : 1) efficiently removes dibromo and over-brominated congeners after the bromination step, providing 4-Bromocrotonic acid in 91% yield and with negligible inorganic residue [6]. For the hydrochloride salt, ion-exchange chromatography on strongly acidic resin followed by desalting on size-exclusion media delivers material suitable for pharmaceutical research without further crystallisation [12].

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant